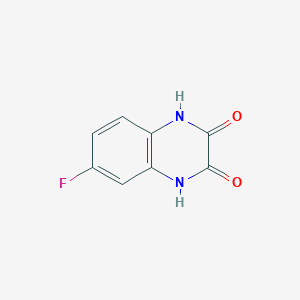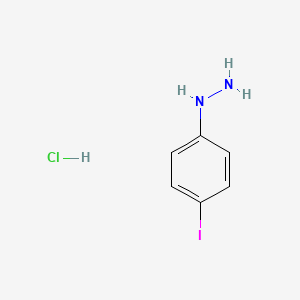
(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride
Descripción general
Descripción
(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride is a synthetic organic compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a chromenone moiety and a triphenylphosphonium group, imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride typically involves the reaction of (6-Methyl-2-oxochromen-4-yl)methyl chloride with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) in polar solvents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Azide or thiol-substituted products.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic transformations.
Synthesis: Employed in the synthesis of complex organic molecules and natural products.
Biology
Biological Probes: Utilized as a fluorescent probe for studying biological systems.
Drug Development: Investigated for potential therapeutic applications due to its unique structure.
Medicine
Antimicrobial Agents: Explored for antimicrobial properties against various pathogens.
Cancer Research: Studied for its potential anticancer activity.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Electronics: Investigated for applications in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, while the triphenylphosphonium group can facilitate cellular uptake and localization. The compound may exert its effects through pathways such as:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Receptor Modulation: Modulating the activity of specific receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphonium bromide
- (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphonium iodide
- (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphonium fluoride
Uniqueness
(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride is unique due to its specific combination of a chromenone moiety and a triphenylphosphonium group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(6-methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O2P.ClH/c1-22-17-18-28-27(19-22)23(20-29(30)31-28)21-32(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODDXVCTRSGKLJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






phosphonium bromide](/img/structure/B3042463.png)

![[4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate](/img/structure/B3042465.png)


![4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione](/img/structure/B3042468.png)
![2-[4-Chloro-3-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3042474.png)



